molecular formula C13H21NOSi B11876583 N-Phenyl-N-(trimethylsilyl)butanamide CAS No. 138567-66-5

N-Phenyl-N-(trimethylsilyl)butanamide

Cat. No.: B11876583
CAS No.: 138567-66-5
M. Wt: 235.40 g/mol
InChI Key: WXMCEKQYGMNGPH-UHFFFAOYSA-N
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Description

N-Phenyl-N-(trimethylsilyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a trimethylsilyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(trimethylsilyl)butanamide typically involves the reaction of N-phenylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

N-Phenylbutanamide+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{N-Phenylbutanamide} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} N-Phenylbutanamide+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N-(trimethylsilyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms such as N-phenylbutanamide.

    Substitution: Compounds with substituted functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: N-Phenyl-N-(trimethylsilyl)butanamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(trimethylsilyl)butanamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    N-Phenylbutanamide: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.

    N-Phenyl-N-(trimethylsilyl)acetamide: Similar structure but with a shorter carbon chain.

    N-Phenyl-N-(trimethylsilyl)propionamide: Similar structure but with a different carbon chain length.

Uniqueness: N-Phenyl-N-(trimethylsilyl)butanamide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct chemical reactivity and physical properties

Properties

CAS No.

138567-66-5

Molecular Formula

C13H21NOSi

Molecular Weight

235.40 g/mol

IUPAC Name

N-phenyl-N-trimethylsilylbutanamide

InChI

InChI=1S/C13H21NOSi/c1-5-9-13(15)14(16(2,3)4)12-10-7-6-8-11-12/h6-8,10-11H,5,9H2,1-4H3

InChI Key

WXMCEKQYGMNGPH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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